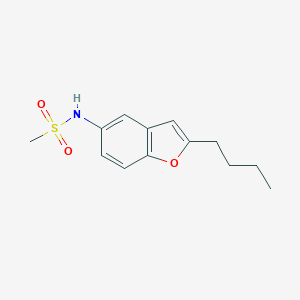

N-(2-butylbenzofuran-5-yl)methanesulfonamide

Overview

Description

“N-(2-butylbenzofuran-5-yl)methanesulfonamide” is a chemical compound that is gaining popularity in the pharmaceutical industry due to its various applications . It is an intermediate in the preparation of Dronedarone , a drug used mainly for the indication of cardiac arrhythmias .

Synthesis Analysis

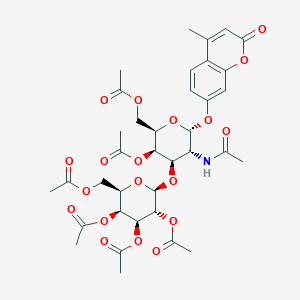

The synthesis of “N-(2-butylbenzofuran-5-yl)methanesulfonamide” involves several steps. In some embodiments, the intermediate of formula (9) can be converted to the “N-(2-butylbenzofuran-5-yl)methanesulfonamide” of formula (3) by reacting the compound of formula (9) with a methanesulfonamide reagent, optionally in the presence of a catalyst, base, ligand and/or organic solvent so as to replace the leaving group X .Molecular Structure Analysis

The molecular formula of “N-(2-butylbenzofuran-5-yl)methanesulfonamide” is C13H17NO3S. Its molecular weight is 267.35 g/mol.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(2-butylbenzofuran-5-yl)methanesulfonamide” are complex and involve several steps. The details of these reactions are described in the patents .Physical And Chemical Properties Analysis

“N-(2-butylbenzofuran-5-yl)methanesulfonamide” is a white to off-white powder . Its density is 1.257, boiling point is 399.861ºC at 760 mmHg, and refractive index is 1 .Scientific Research Applications

Microbial Anaerobic Oxidation of Methane

N-(2-butylbenzofuran-5-yl)methanesulfonamide is linked to microbial anaerobic oxidation of methane (AOM) in marine environments. AOM is a crucial process mediated by a consortium of methanotrophic archaea and sulfate-reducing bacteria. The anaerobic methane oxidizers (ANME-1, -2, and -3) have distinct lipid biomarker signatures, which are essential for their chemotaxonomic identification. These biomarker signatures are critical in understanding the role and function of these microbial communities in methane oxidation processes (Niemann & Elvert, 2008).

Methanotrophs and Biotechnological Applications

Methanotrophs, bacteria that use methane as their sole carbon source, offer a wide array of potential biotechnological applications. They can produce valuable products like single-cell protein, biopolymers, nanotechnology components, soluble metabolites (methanol, formaldehyde, organic acids, ectoine), lipids (for biodiesel and health supplements), and even vitamin B12. Additionally, they may be genetically engineered to produce novel compounds like carotenoids or farnesene. The versatility of methanotrophs in utilizing methane as a carbon source underlines their potential in generating value while mitigating a greenhouse gas (Strong, Xie, & Clarke, 2015).

Oxidation of Sulfur Compounds

The compound is also involved in the oxidation of sulfur compounds, a significant process in reducing the harmful effects of nauseous by-products like methanethiol, dimethylsulfide, and dimethyldisulfide produced by various industrial processes. Different photocatalytic processes have been designed for the oxidation of these compounds, and the efficiency of these processes varies based on parameters such as reactor type, photocatalytic materials, and gas flow. Understanding these processes is crucial for minimizing the malodorous effects of these sulfur compounds in industrial and water treatment plants (Cantau et al., 2007).

Mechanism of Action

“N-(2-butylbenzofuran-5-yl)methanesulfonamide” is an intermediate in the preparation of Dronedarone . Dronedarone is a benzofuran derivative related to Amiodarone, a popular antiarrhythmic . The iodine moieties were removed in Dronedarone to reduce toxic effects on the thyroid and other organs; and a methylsulfonamide group was added to reduce solubility in fats (lipophilicity) and thus reduce neurotoxic effects .

properties

IUPAC Name |

N-(2-butyl-1-benzofuran-5-yl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S/c1-3-4-5-12-9-10-8-11(14-18(2,15)16)6-7-13(10)17-12/h6-9,14H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HACDESLXZXBASP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(O1)C=CC(=C2)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432232 | |

| Record name | N-(2-Butyl-1-benzofuran-5-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-butylbenzofuran-5-yl)methanesulfonamide | |

CAS RN |

437652-07-8 | |

| Record name | N-(2-Butyl-1-benzofuran-5-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

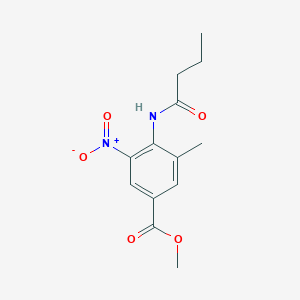

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Triphenyl-[(2,6,6-trimethylcyclohexen-1-yl)methyl]phosphanium;bromide](/img/structure/B141046.png)

![2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate](/img/structure/B141051.png)

![[2-[(E)-dimethylaminomethylideneamino]-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-3-yl]methyl 2,2-dimethylpropanoate](/img/structure/B141075.png)